Cas no 41814-60-2 (1-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole)
41814-60-2 structure
Product Name:1-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Numero CAS:41814-60-2
MF:C9H7N3S
MW:189.236979722977
CID:1516180
PubChem ID:253144
Update Time:2025-04-21
1-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- 3-Methyl-8-thia-1.2.3a-triaza-cyclopent<
- a>
- inden
- CTK4I5261
- AC1L5NIL
- SureCN11536976
- NCIOpen2_000859
- 3-Methyl-s-triazolo(3,4-b)benzothiazol
- 3-methyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole
- 3-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- NSC75706
- 3-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- 3-methyl-s-triazolo(3,4-b)benzothiazole
- AC1Q4YIZ
- 3-Methyl-8-thia-1.2.3a-triaza-cyclopent< a> inden; CTK4I5261; AC1L5NIL; SureCN11536976; NCIOpen2_000859; 3-Methyl-s-triazolo(3,4-b)benzothiazol; 3-methyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole; 3-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazole; NSC75706; 3-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole; 3-methyl-s-triazolo(3,4-b)benzothiazole; AC1Q4YIZ;
- S-TRIAZOLO(3,4-B)BENZOTHIAZOLE, 3-METHYL-
- CCG-54055
- DS-014264
- 3-METHYL-1,2,4-TRIAZOLO(3,4-B)BENZOTHIAZOLE
- AKOS006295670
- SCHEMBL11536976
- XMEQXRMNVMZFAB-UHFFFAOYSA-N
- UNII-S74H590ZEB
- SR-01000643177-1
- NSC 75706
- DTXSID90194624
- 1,2,4-TRIAZOLO(3,4-B)BENZOTHIAZOLE, 3-METHYL-
- 3-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole
- 41814-60-2
- NSC-75706
- S74H590ZEB
-
- Inchi: 1S/C9H7N3S/c1-6-10-11-9-12(6)7-4-2-3-5-8(7)13-9/h2-5H,1H3
- Chiave InChI: XMEQXRMNVMZFAB-UHFFFAOYSA-N
- Sorrisi: S1C2=NN=C(C)N2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 191.05187
- Massa monoisotopica: 189.03606841g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 211
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 58.4Ų
Proprietà sperimentali
- PSA: 18.84
- LogP: 2.25240
1-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
41814-60-2 (1-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso